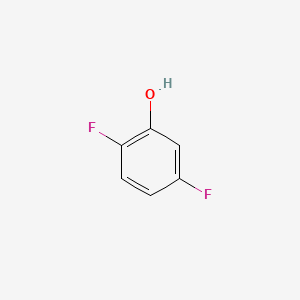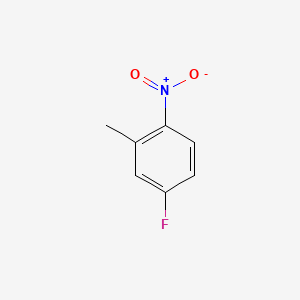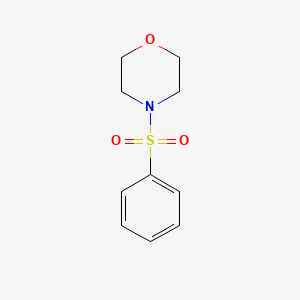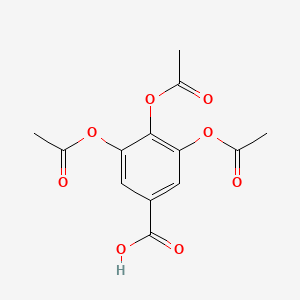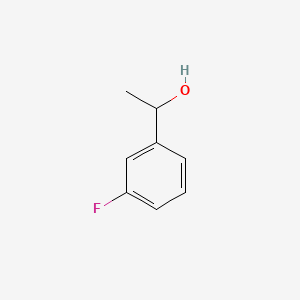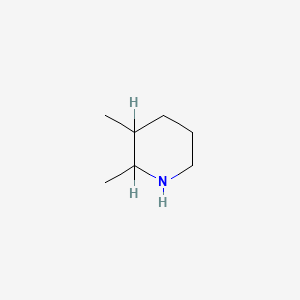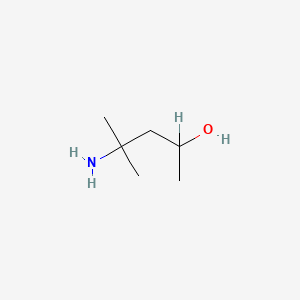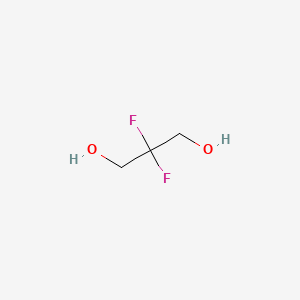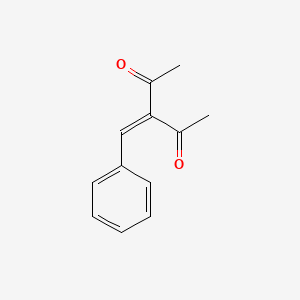
2-Methyl-1-nitroprop-1-ene
Overview
Description
“2-Methyl-1-nitroprop-1-ene” is a chemical compound with the CAS Number: 1606-30-0 and a molecular weight of 101.11 . It is a labile molecule that can be readily synthesized from 2-methyl propanal and nitrous acid .
Synthesis Analysis
The synthesis of 2-Methyl-1-nitroprop-1-ene can be achieved from 2-methyl propanal and nitrous acid . The postulated reaction mechanism for the formation of 2-methyl-1-nitroprop-1-ene begins with the nucleophilic attack .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-nitroprop-1-ene has been analyzed in detail at the B3LYP/6-31G (d) level of theory . The topological analysis of the ELF of 2-methyl-1-nitroprop-1-ene was performed to characterize the electronic structure .
Chemical Reactions Analysis
The [3+2] cycloaddition reactions between 2-methyl-1-nitroprop-1-ene and (Z)-C-aryl-N-phenylnitrones have been explored in detail . All of the processes considered were found to be initiated by the attack of the most nucleophilic oxygen atom in the nitrone molecule on the most electrophilic carbon atom (Cβ) in the nitroethylene moiety .
Physical And Chemical Properties Analysis
2-Methyl-1-nitroprop-1-ene has a molecular weight of 101.11 . It is available in both liquid and solid physical forms . The storage temperature is recommended to be at 4°C .
Scientific Research Applications
[3 + 2] Cycloaddition Reactions
2-Methyl-1-nitroprop-1-ene is used in [3 + 2] cycloaddition reactions with (Z)-C-aryl-N-phenylnitrones . This type of interaction favors the formation of 4-nitro-substituted cycloadducts . The processes of interest should be considered polar processes with asynchronous transition states .
Molecular Electron Density Theory (MEDT) Study
In light of the results of the MEDT study, 2-methyl-1-nitroprop-1-ene was classified as a strong electrophile . This classification is based on the molecule’s electronic structure .
Topological Analysis of the Electron Localization Function (ELF)
A topological analysis of the ELF of 2-methyl-1-nitroprop-1-ene was performed to characterize its electronic structure . This analysis helps in understanding the molecule’s properties and reactivity .
Synthesis of Isoxazolidines
2-Methyl-1-nitroprop-1-ene is involved in the [3 + 2] cycloaddition reaction with cyclic nitrone, leading to the formation of significant isoxazolidines . These cycloadducts have drawn significant attention owing to their potential biological effects .
Precursor of β-Amino Alcohols
Isoxazolidines, which are formed through the reaction of 2-Methyl-1-nitroprop-1-ene with nitrones, can serve as precursors of β-amino alcohols through reductive cleavage of the N–O bond .
Building Blocks for Synthesizing Natural Products
Isoxazolidines, derived from 2-Methyl-1-nitroprop-1-ene, hold promise as crucial building blocks for synthesizing numerous natural products, including β-lactam antibiotics, alkaloids, as well as sugar and nucleoside analogs .
Medicinal Properties
Isoxazolidines possess medicinal properties such as anticonvulsant, antibacterial, antitubercular, antibiotic, and antifungal activities . These properties make 2-Methyl-1-nitroprop-1-ene a valuable compound in the field of medicinal chemistry .
Synthesis from 2-Methyl Propanal
2-Methyl-1-nitroprop-1-ene is a labile molecule that can be readily synthesized from 2-methyl propanal and nitrous acid . This synthesis process expands the range of potential transformations of the NO2 group .
Mechanism of Action
Mode of Action
It is known that 2-methyl-1-nitroprop-1-ene is a labile molecule that can be readily synthesized from 2-methyl propanal and nitrous acid . The postulated reaction mechanism for the formation of 2-Methyl-1-nitroprop-1-ene begins with the nucleophilic attack of the most nucleophilic oxygen atom in the nitrone molecule on the most electrophilic carbon atom (Cβ) in the nitroethylene moiety .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-nitroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-4(2)3-5(6)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMMUDFDTWWSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166943 | |
| Record name | 1-Propene, 2-methyl-1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-nitroprop-1-ene | |
CAS RN |
1606-30-0 | |
| Record name | 1-Propene, 2-methyl-1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1606-30-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 2-methyl-1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of a nitro group affect the reactivity of alkenes with ozone in the atmosphere?
A: Research indicates that attaching a nitro group to the carbon-carbon double bond (C=C) of an alkene significantly decreases its reaction rate with ozone. [] Specifically, the study found that 2-methyl-1-nitroprop-1-ene, with its nitro group adjacent to the C=C, reacts with ozone 2-3 orders of magnitude slower than simple alkenes lacking this functional group. [] This decreased reactivity translates to a longer atmospheric lifetime for nitroalkenes compared to their non-nitro counterparts. [] For instance, 2-methyl-1-nitroprop-1-ene has an estimated atmospheric lifetime of 134 days in the presence of 100 ppb ozone, considerably longer than many simple alkenes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



